molecular formula C18H19NO4 B1393753 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 927801-48-7

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1393753
M. Wt: 313.3 g/mol
InChI Key: KHXCCLSJKVUBSB-UHFFFAOYSA-N
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Description

The compound “3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as the α-amino protection group . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its empirical formula is C8H16N2O4 . It is a colorless low melting solid or liquid .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. It is used in the synthesis of peptides using tert-butoxycarbonyl (Boc) as the α-amino protection group . The use of Boc SPPS requires the treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm^3, a boiling point of 364.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±6.0 kJ/mol, a flash point of 174.2±26.5 °C, and an index of refraction of 1.489 .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

  • Context: N-tert-butoxycarbonylation is an important process in peptide synthesis. A study by Heydari et al. (2007) highlights the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines. This method is environmentally benign and offers chemoselective protection, which is crucial in the synthesis of N-Boc-protected amino acids used in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Synthesis of Stereoisomers

  • Application: Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The ability to obtain either cis or trans acid and perform optical resolution is significant in the creation of unnatural amino acids (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Peptide Conformation Analysis

  • Research Insight: Jankowska et al. (2002) studied the crystal structure of a tert-butoxycarbonyl compound to examine the role of N-methylation in peptide conformation. Understanding peptide conformation is critical for pharmaceutical and biochemical research (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).

Chiral Induction in Peptides

  • Peptide Research: Mazaleyrat et al. (2005) observed induced axial chirality in the biphenyl core of a proatropoisomeric, Cα-tetrasubstituted α-amino acid residue. This research is important in understanding chiral induction in peptides and its implications (Mazaleyrat et al., 2005).

Solid-Phase Synthesis of Peptide α-Carboxamides

  • Synthesis Method: Gaehde and Matsueda (2009) synthesized N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, useful as a handle in the solid-phase synthesis of peptide α-carboxamides. This method is significant for the efficient synthesis of peptides (Gaehde & Matsueda, 2009).

Safety And Hazards

This compound causes serious eye irritation and may cause respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXCCLSJKVUBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147703
Record name 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

927801-48-7
Record name 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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